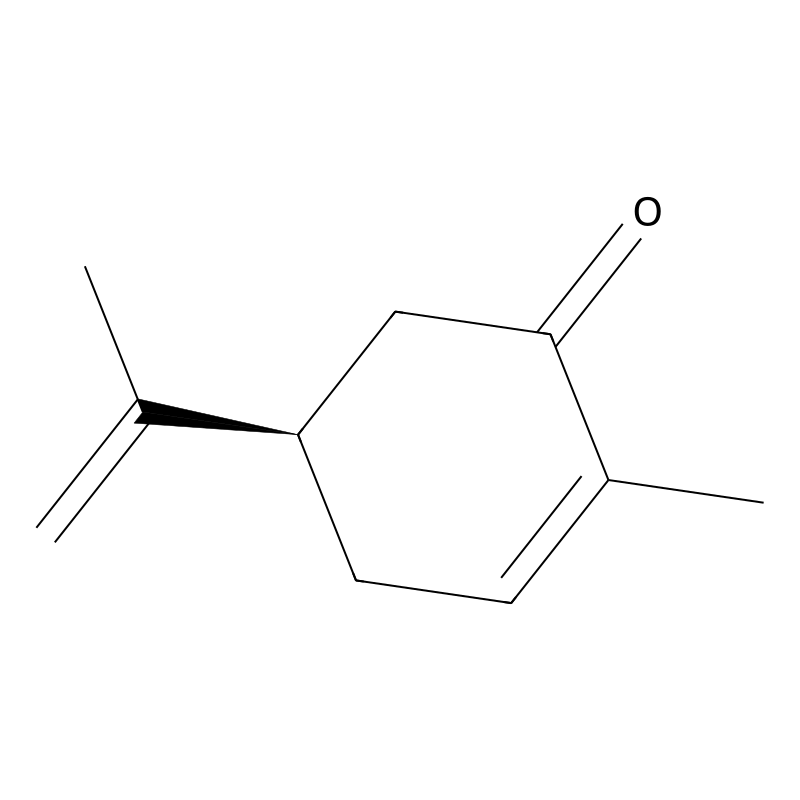

(-)-Carvone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol

1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Carvone, also known as L-carvone, is a monoterpene that is primarily found in the essential oils of various plants, including spearmint (Mentha spicata) and caraway (Carum carvi). It exists as one of two enantiomers, the other being (+)-carvone (S-carvone), which has distinct flavor and aroma profiles. The chemical formula for (-)-carvone is C₁₀H₁₄O, and it features an asymmetric carbon atom, leading to its chiral nature. This compound has a characteristic minty aroma and is widely utilized in the food and fragrance industries for its pleasant scent and flavoring properties .

The primary scientific interest in (-)-carvone lies in its interaction with olfactory receptors. R-(-)Carvone binds to a specific olfactory receptor, resulting in the perception of a spearmint odor []. This interaction helps scientists understand the complex mechanisms of olfaction and odor perception.

Antimicrobial and Antifungal Properties:

Studies have investigated the antimicrobial and antifungal properties of (-)-Carvone. Research suggests it may be effective against various bacteria and fungi, including foodborne pathogens []. Mechanisms proposed for this activity include disruption of microbial membranes and inhibition of growth [].

Antiparasitic Activity:

Research has explored the potential of (-)-Carvone as an antiparasitic agent. Studies have shown in vitro activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease []. Further investigation is needed to determine its effectiveness in vivo.

Insecticidal Properties:

(-)-Carvone has been studied for its insecticidal properties. Research suggests it may be repellent or toxic to certain insects, including mosquitoes and stored product pests []. More research is required to determine its efficacy and potential for development as a green pesticide.

Anti-inflammatory and Antioxidant Activities:

Studies have investigated the anti-inflammatory and antioxidant properties of (-)-Carvone. Some research suggests it may reduce inflammation and oxidative stress in cells, potentially offering benefits for conditions like inflammatory bowel disease []. However, further research is needed to confirm these effects and understand the underlying mechanisms.

Other Potential Applications:

Research into (-)-Carvone is ongoing, exploring its potential applications in other areas such as cancer and neurodegenerative diseases. Early studies suggest it may have some activity in these areas, but further investigation is needed to determine its efficacy and safety [, ].

(-)-Carvone exhibits a range of biological activities that contribute to its utility in pharmaceuticals and agriculture:

- Antibacterial and Antifungal Properties: Research indicates that (-)-carvone possesses significant antibacterial and antifungal activities, making it effective against various pathogens .

- Antioxidant Activity: It has been shown to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .

- Insecticidal Effects: (-)-Carvone acts as a natural insect repellent and has demonstrated insecticidal properties through its interaction with specific neuroreceptors in insects .

- Anti-inflammatory Effects: Studies suggest that (-)-carvone may help reduce inflammation, which could have implications for treating inflammatory diseases .

Several methods are employed for the synthesis of (-)-carvone:

- Extraction from Natural Sources: The most common method involves extracting (-)-carvone from essential oils of plants like spearmint and caraway through steam distillation or cold pressing .

- Chemical Synthesis: Synthetic routes include the use of starting materials such as limonene or other terpenes. For instance, (-)-carvone can be synthesized from (R)-limonene via oxidation processes .

- Biotransformation: Microbial fermentation processes can also be utilized to produce (-)-carvone from simpler substrates using specific strains capable of converting them into this compound .

(-)-Carvone finds extensive applications across various industries:

- Food Industry: It is widely used as a flavoring agent in products like chewing gum, candies, and beverages due to its minty flavor profile .

- Fragrance Industry: Its pleasant aroma makes it a popular choice in perfumes, cosmetics, and air fresheners .

- Agriculture: (-)-Carvone serves as a natural pesticide and is used to prevent sprouting in potatoes during storage .

- Pharmaceuticals: Due to its biological activities, (-)-carvone is being explored for potential therapeutic applications in treating infections and inflammatory conditions .

Research has delved into how (-)-carvone interacts with biological systems:

- GABAA Receptor Modulation: Studies indicate that (-)-carvone may act as a negative allosteric modulator on GABAA receptors, affecting neuronal excitability and potentially leading to sedative effects .

- Cellular Mechanisms: Investigations into its effects on cancer cell lines reveal that (-)-carvone can induce apoptosis through mechanisms involving reactive oxygen species and activation of specific apoptotic pathways .

These interactions underline the compound's potential therapeutic benefits.

Several compounds share structural similarities with (-)-carvone. Here are some notable examples:

| Compound Name | Structure Type | Source Plant | Unique Characteristics |

|---|---|---|---|

| (+)-Carvone | Monoterpene | Caraway, Dill | Has a spicy aroma; used mainly in liqueurs like kümmel. |

| Limonene | Monoterpene | Citrus fruits | Characteristic citrus aroma; widely used in cleaning products. |

| Menthol | Monoterpene | Peppermint | Cooling sensation; used in medicinal products for relief. |

| Citral | Monoterpene | Lemon grass | Lemon-like aroma; used extensively in flavoring and fragrance. |

| Geraniol | Monoterpene | Geranium | Floral scent; used in perfumes and cosmetics. |

The uniqueness of (-)-carvone lies in its specific minty aroma profile and its diverse applications across food, fragrance, and agricultural sectors. Its distinct biological activities further differentiate it from similar compounds.

Purity

Physical Description

(l-form) colourless to pale strawberry coloured liquid with a spearmint-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.71

1.267

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (80.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (96.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

...Carvi aetheroleum and carvi fructus are registered as herbal medicinal products by the European Medicines Agency. Uses as a laxative, in colic treatment, as a breath freshener, or to help digestion in young children have been reported. Other properties claimed for caraway seeds include antispasmodic, carminative, emmenagogue, expectorant, galactagogue, stimulant, stomachic, and tonic properties.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

... Ketones (e.g., carvone and menthone) are reduced to secondary alcohols which are then excreted as glucuronides.

The cyclic monoterpene ketone (-)-carvone was metabolized by the plant pathogenic fungus Absidia glauca. After 4 days of incubation, the diol 10-hydroxy-(+)-neodihydrocarveol was formed. The absolute configuration and structure of the crystalline substance was identified by means of X-ray diffraction and by spectroscopic techniques (MS, IR, and NMR). The antimicrobial activity of the substrate and metabolite was assayed with human pathogenic microorganisms.

D-Carvone toxicokinetics in humans features rapid elimination with a half life of 2.4 hours, no data are available for L-carvone. No toxicokinetic data on carvone in animals are available. The evidence from in vivo, in vitro, and in silico assessments has shown that carvone metabolism is likely to be different in humans and rats - with further possible differences between metabolism in male and female rats. It is also evident that when compared with carvone itself, the metabolites are not likely to be different in terms of GI uptake or half-life in the body. Toxicokinetic data on other monoterpenes in the rat such as menthol suggest that metabolism involves conjugation to a glucuronide for which enterohepatic recirculation occurs in the rat but not in humans. Considering the molecular weight of glucuronidated carvone metabolites, they may undergo enterohepatic recirculation in rats but not in humans, making the rat more sensitive than humans for these compounds. /D-Carvone and L-Carvone/

In vivo metabolism of D- and L-carvone has been investigated in six human volunteers (three males, three females) after oral dosing (1 mg/kg bw), with collection of urine samples 24 hr before and after the ingestion of each enantiomer separately. Chemical structures of the metabolites were elucidated using mass spectral analysis in combination with metabolite syntheses and NMR analysis. For this, the urinary samples were treated with sulphatase and glucuronidase, assuming conjugation of phase I metabolites. However, no quantitative data on excretion of conjugated forms of the metabolites were reported. The study identified three side-chain oxidation products as the main primary unconjugated metabolites of D- and L-carvone: dihydrocarvonic acid, carvonic acid, and uroterpenolone, with 10-hydroxycarvone as the proposed intermediate metabolic step. However, unlike other species, the presence of 10-hydroxycarvone was not detected in humans and /it was/ suggested this was due to more efficient oxidation of 10-hydroxycarvone leading to carvonic acid. According to /the study/, there were no differences in the metabolism of D- and L-carvone. However, the results presented only refer to "after carvone ingestion", although apparently both carvone enantiomers were ingested by the volunteers in independent trials. According to the author, all metabolites were identical after the application of either D- or L-carvone. However, the configurations of metabolites were not identified and the chromatographic analyses were only performed on a nonchiral stationary phase. This experimental set-up does not allow differentiation of the stereospecific metabolism of D- and L-carvone. /D-Carvone and L-Carvone/

Associated Chemicals

(+)-Carvone (d-Carvone); 2244-16-8

Wikipedia

Desogestrel

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

In the past, (+)- and (-)-carvones were isolated by fractional distillation of caraway oil and spearmint oil, respectively. However, these carvones are now prepared synthetically, preferably from (+)- and (-)-limonenes. The conventional industrial method of carvone synthesis utilizes the selective addition of nitrosyl chloride to the endocyclic double bond of limonene. An alternative commercial process for the production of (-)-carvone starts from (+)-limonene 1,2-epoxide, a regioselective rearrangement of which leads to (-)-carveol ... (-)-Carveol is subsequently oxidized to (-)-carvone, possibly in a one-pot reaction

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)-: ACTIVE

Analytic Laboratory Methods

Paramagnetic resonance assay of carvone in caraway and dill oils.

Colorimetric determination of carvone in volatile oils.

The enantiomers D-carvone and L-carvone cannot be separated with standard chromatographic techniques. Therefore, no distinction can be made between these stereoisomers, unless specific approaches, such as the use of chiral stationary phases in capillary gas chromatography or the use of chiral shift reagents in NMR spectroscopy, are employed.

Interactions

Naturally occurring compounds belonging to the two chemical groups were studies for their capacities to inhibit N-nitrosodiethylamine-induced carcinogenesis in female A/J mice. One group consists of organosulfur compounds found in Allium species, including garlic, onions, leeks, and shallots, and the other, two monoterpenes, i.e., D-limonene and D-carvone. In these experiments D-limonene and D-carvone were tested and reduced forestomach tumor formation by slightly over 60% and pulmonary adenoma formation by about 35%. The results of these studies provide evidence of an increasing diversity of naturally occurring compounds having the capacity to inhibit nitrosamine carcinogenesis.

Carvone is a monoterpene that is present in spearmint (Mentha spicata) and caraway (Carum carvi) essential oils and has been shown to have anticonvulsant effects, likely through the blockade of voltage-gated sodium channels, and anxiolytic-like effects. Considering that some anticonvulsants that blocked voltage-gated sodium channels (e.g., sodium valproate and carbamazepine) exert clinical antimanic effects, the aim of the present study was to evaluate (R)-(-)-carvone and (S)-(+)-carvone in animal models of mania (i.e., hyperlocomotion induced by methylphenidate and sleep deprivation). Mice that were treated with methylphenidate (5 mg/kg) or sleep-deprived for 24 hr using a multiple-platform protocol exhibited an increase in locomotor activity in an automated activity box. This effect was blocked by pretreatment with acute (R)-(-)-carvone (50-100 mg/kg), (S)-(+)-carvone (50-100 mg/kg), and lithium (100 mg/kg, positive control). These doses did not alter spontaneous locomotor activity in the methylphenidate-induced experiments while (S)-(+)-carvone decreased spontaneous locomotor activity in sleep deprivation experiment, indicating a sedative effect. Chronic 21-day treatment with (R)-(-)-carvone (100 mg/kg), (S)-(+)-carvone (100 mg/kg), and lithium also prevented methylphenidate-induced hyperactivity. The present results suggest that carvone may have an antimanic-like effect.

Dates

2: Marques FM, Figueira MM, Schmitt EFP, Kondratyuk TP, Endringer DC, Scherer R, Fronza M. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Inflammopharmacology. 2018 Apr 19. doi: 10.1007/s10787-018-0483-z. [Epub ahead of print] PubMed PMID: 29675712.

3: Byers JA, Maoz Y, Wakarchuk D, Fefer D, Levi Zada A. Inhibitory Effects of Semiochemicals on the Attraction of an Ambrosia Beetle Euwallacea nr. fornicatus to Quercivorol. J Chem Ecol. 2018 Apr 17. doi: 10.1007/s10886-018-0959-8. [Epub ahead of print] PubMed PMID: 29663165.

4: Sultana A, Tanaka Y, Fushimi Y, Yoshii H. Stability and release behavior of encapsulated flavor from spray-dried Saccharomyces cerevisiae and maltodextrin powder. Food Res Int. 2018 Apr;106:809-816. doi: 10.1016/j.foodres.2018.01.059. Epub 2018 Jan 31. PubMed PMID: 29579990.

5: Salgado PRR, da Fonsêca DV, de Melo CGF, Leite FC, Alves AF, Ferreira PB, Piuvezam MR, de Sousa DP, de Almeida RN. Comparison of behavioral, neuroprotective, and proinflammatory cytokine modulating effects exercised by (+)-cis-EC and (-)-cis-EC stereoisomers in a PTZ-induced kindling test in mice. Fundam Clin Pharmacol. 2018 Mar 25. doi: 10.1111/fcp.12366. [Epub ahead of print] PubMed PMID: 29577374.

6: El-Minshawy AM, Abdelgaleil SAM, Gadelhak GG, Al-Eryan MA, Rabab RA. Effects of monoterpenes on mortality, growth, fecundity, and ovarian development of Bactrocera zonata (Saunders) (Diptera: Tephritidae). Environ Sci Pollut Res Int. 2018 Mar 25. doi: 10.1007/s11356-018-1780-1. [Epub ahead of print] PubMed PMID: 29574643.

7: Odeyemi SW, Afolayan AJ. Identification of Antidiabetic Compounds from Polyphenolic-rich Fractions of Bulbine abyssinica A. Rich Leaves. Pharmacognosy Res. 2018 Jan-Mar;10(1):72-80. doi: 10.4103/pr.pr_55_17. PubMed PMID: 29568191; PubMed Central PMCID: PMC5855377.

8: Marconi F, Umpiérrez ML, Gonzalez D, Giordano SR, Rodriguez P. Endophytic biocatalysts with enoate reductase activity isolated from Mentha pulegium. World J Microbiol Biotechnol. 2018 Mar 17;34(4):50. doi: 10.1007/s11274-018-2434-7. PubMed PMID: 29550961.

9: Jusoh N, Zainal H, Abdul Hamid AA, Bunnori NM, Abd Halim KB, Abd Hamid S. In silico study of carvone derivatives as potential neuraminidase inhibitors. J Mol Model. 2018 Mar 15;24(4):93. doi: 10.1007/s00894-018-3619-6. PubMed PMID: 29546582.

10: Pérez Zamora CM, Torres CA, Nuñez MB. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America. Molecules. 2018 Mar 1;23(3). pii: E544. doi: 10.3390/molecules23030544. Review. PubMed PMID: 29494478.

11: Williams BM, Trauner D. Azomethine Ylide Cycloaddition Approach toward Dendrobine: Synthesis of 5-Deoxymubironine C. J Org Chem. 2018 Mar 16;83(6):3061-3068. doi: 10.1021/acs.joc.8b00192. Epub 2018 Mar 6. PubMed PMID: 29490142.

12: Karaca N, Demirci B, Demirci F. Evaluation of Lavandula stoechas L. subsp. stoechas L., Mentha spicata L. subsp. spicata L. essential oils and their main components against sinusitis pathogens. Z Naturforsch C. 2018 Feb 27. pii: /j/znc.ahead-of-print/znc-2017-0150/znc-2017-0150.xml. doi: 10.1515/znc-2017-0150. [Epub ahead of print] PubMed PMID: 29485971.

13: Qi N, Sun H, Zhao H, Li Y. Achieving foaming control smartly: pre-solubilized flavor oil serves as an in situ homogeneous defoamer. Soft Matter. 2018 Mar 14;14(11):2059-2067. doi: 10.1039/c7sm02266b. PubMed PMID: 29480304.

14: Li C, Jiang J, Kim K, Otto BA, Farag AA, Cowart BJ, Pribitkin EA, Dalton P, Zhao K. Nasal Structural and Aerodynamic Features That May Benefit Normal Olfactory Sensitivity. Chem Senses. 2018 Apr 23;43(4):229-237. doi: 10.1093/chemse/bjy013. PubMed PMID: 29474516; PubMed Central PMCID: PMC5913651.

15: Lasarte-Cia A, Lozano T, Pérez-González M, Gorraiz M, Iribarren K, Hervás-Stubbs S, Sarobe P, Rabal O, Cuadrado-Tejedor M, García-Osta A, Casares N, Lasarte JJ. Immunomodulatory Properties of Carvone Inhalation and Its Effects on Contextual Fear Memory in Mice. Front Immunol. 2018 Jan 25;9:68. doi: 10.3389/fimmu.2018.00068. eCollection 2018. PubMed PMID: 29422905; PubMed Central PMCID: PMC5788902.

16: Shin JH, Kim D, Jung MW. Differential coding of reward and movement information in the dorsomedial striatal direct and indirect pathways. Nat Commun. 2018 Jan 26;9(1):404. doi: 10.1038/s41467-017-02817-1. PubMed PMID: 29374173; PubMed Central PMCID: PMC5786099.

17: Kobayashi K, Kunimura R, Takagi H, Hirai M, Kogen H, Hirota H, Kuroda C. Total Synthesis of Highly Oxygenated Bisabolane Sesquiterpene Isolated from Ligularia lankongensis: Relative and Absolute Configurations of the Natural Product. J Org Chem. 2018 Jan 19;83(2):703-715. doi: 10.1021/acs.joc.7b02688. Epub 2018 Jan 8. PubMed PMID: 29282987.

18: Singletary M, Hagerty S, Muramoto S, Daniels Y, MacCrehan WA, Stan G, Lau JW, Pustovyy O, Globa L, Morrison EE, Sorokulova I, Vodyanoy V. PEGylation of zinc nanoparticles amplifies their ability to enhance olfactory responses to odorant. PLoS One. 2017 Dec 20;12(12):e0189273. doi: 10.1371/journal.pone.0189273. eCollection 2017. PubMed PMID: 29261701; PubMed Central PMCID: PMC5738065.

19: Osanloo M, Sereshti H, Sedaghat MM, Amani A. Nanoemulsion of Dill essential oil as a green and potent larvicide against Anopheles stephensi. Environ Sci Pollut Res Int. 2018 Mar;25(7):6466-6473. doi: 10.1007/s11356-017-0822-4. Epub 2017 Dec 17. PubMed PMID: 29250730.

20: Xie J, Deng L, Zhou Y, Yao S, Zeng K. Analysis of changes in volatile constituents and expression of genes involved in terpenoid metabolism in oleocellosis peel. Food Chem. 2018 Mar 15;243:269-276. doi: 10.1016/j.foodchem.2017.09.142. Epub 2017 Sep 28. PubMed PMID: 29146338.